molecular formula C5H9N5O B020633 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol CAS No. 101140-51-6

2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol

Cat. No.: B020633
CAS No.: 101140-51-6
M. Wt: 155.16 g/mol
InChI Key: GHHPLOAYWREBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF 184 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of PF 184 involves scaling up the synthetic routes mentioned above. The process includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

PF 184 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

PF 184 has a wide range of scientific research applications, including:

Mechanism of Action

PF 184 exerts its effects by selectively inhibiting IκB kinase beta, which is a key regulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. By inhibiting IκB kinase beta, PF 184 prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators .

Comparison with Similar Compounds

PF 184 is unique in its high selectivity for IκB kinase beta compared to other similar compounds. Some similar compounds include:

PF 184 stands out due to its high potency and selectivity, making it a valuable tool in inflammation research and drug discovery .

Properties

IUPAC Name

2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-4-8-3(1-2-11)9-5(7)10-4/h11H,1-2H2,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHPLOAYWREBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1=NC(=NC(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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